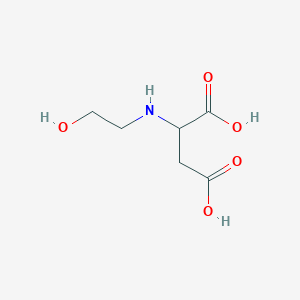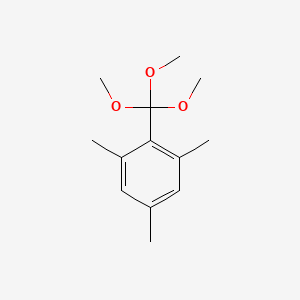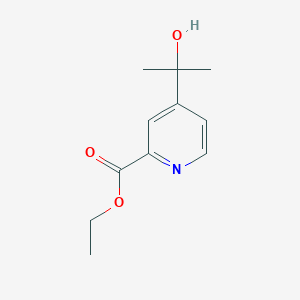
(4-Oxooxan-3-yl) benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Oxooxan-3-yl) benzoate, also known as benzoic acid 4-oxotetrahydro-2H-pyran-3α-yl ester, is a chemical compound with the molecular formula C11H10O4. It is a derivative of benzoic acid and oxane, featuring a benzoate ester linked to a 4-oxooxan-3-yl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Oxooxan-3-yl) benzoate typically involves the esterification of benzoic acid with 4-oxooxan-3-ol. One common method is the Fischer esterification, where benzoic acid reacts with 4-oxooxan-3-ol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
C6H5COOH+C5H8O2→C6H5COOC5H7O2+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as p-toluenesulfonic acid or ion-exchange resins can be used to facilitate the esterification reaction. The reaction mixture is typically heated to 100-120°C, and the water formed during the reaction is continuously removed to drive the equilibrium towards the formation of the ester .
化学反応の分析
Types of Reactions
(4-Oxooxan-3-yl) benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or esters with different alkyl or aryl groups.
科学的研究の応用
(4-Oxooxan-3-yl) benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4-Oxooxan-3-yl) benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release benzoic acid and 4-oxooxan-3-ol, which may interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Benzoxazole: A heterocyclic compound with similar structural features but different biological activities.
Oxazoline: Another heterocyclic compound with applications in organic synthesis and medicinal chemistry.
Oxazole: Known for its diverse biological activities and used in various pharmaceutical applications.
Uniqueness
(4-Oxooxan-3-yl) benzoate is unique due to its specific ester linkage and the presence of both benzoic acid and oxane moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C12H12O4 |
|---|---|
分子量 |
220.22 g/mol |
IUPAC名 |
(4-oxooxan-3-yl) benzoate |
InChI |
InChI=1S/C12H12O4/c13-10-6-7-15-8-11(10)16-12(14)9-4-2-1-3-5-9/h1-5,11H,6-8H2 |
InChIキー |
CRLBPICQXUWPNT-UHFFFAOYSA-N |
正規SMILES |
C1COCC(C1=O)OC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-Dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B13895973.png)
![2-Iodo-5-[[[tris(1-methylethyl)silyl]oxy]methyl]-1h-imidazole](/img/structure/B13895985.png)
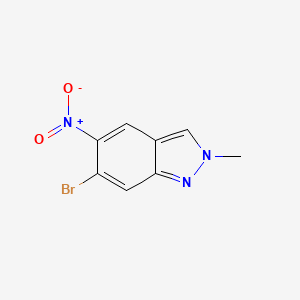
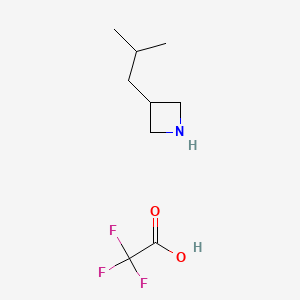
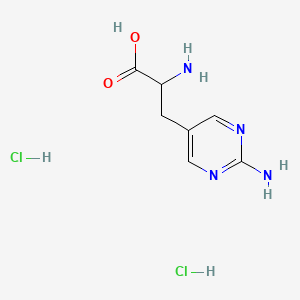
![2-[4-[2-(4-Aminophenyl)ethyl]piperazin-1-yl]ethanol](/img/structure/B13896003.png)

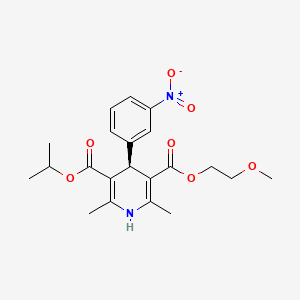
![(1R,5S)-tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13896023.png)
